1-Chloro-1-fluoroethylene
Overview
Description
It is characterized by its chlorine and fluorine functional groups, with the chemical formula C₂H₂ClF and a molecular weight of 80.49 g/mol . This compound is known for its applications in various chemical processes and is commonly used as a monomer in the production of polymers such as polyvinylidene fluoride and polyvinyl chloride .
Preparation Methods
1-Chloro-1-fluoroethylene is typically synthesized through the reaction of chloroethylene (C₂H₃Cl) and hydrogen fluoride (HF). This reaction requires high temperature and high pressure conditions and is facilitated by the use of a catalyst . The industrial production of this compound involves similar conditions, ensuring the efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
1-Chloro-1-fluoroethylene undergoes various types of chemical reactions, including:
Polymerization: This compound can polymerize to form polyvinylidene fluoride and polyvinyl chloride.
Substitution Reactions: It can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Addition Reactions: The double bond in this compound allows it to participate in addition reactions with various reagents.
Common reagents used in these reactions include hydrogen chloride, hydrogen fluoride, and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-1-fluoroethylene has a wide range of applications in scientific research, including:
Biology and Medicine: While not directly used in biological or medical applications, its derivatives and polymers are used in medical devices and equipment.
Industry: It is used in the production of refrigerants, solvents, and cleaning agents.
Mechanism of Action
The mechanism of action of 1-chloro-1-fluoroethylene primarily involves its ability to undergo polymerization and substitution reactions. The molecular targets and pathways involved include the interaction of its double bond with various reagents, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
1-Chloro-1-fluoroethylene is unique due to its specific combination of chlorine and fluorine functional groups. Similar compounds include:
1,1-Difluoroethylene: Contains two fluorine atoms instead of one chlorine and one fluorine.
1-Chloro-2-fluoroethylene: Has a different arrangement of chlorine and fluorine atoms.
Chlorotrifluoroethylene: Contains three fluorine atoms and one chlorine atom.
These compounds differ in their chemical properties and reactivity, making this compound distinct in its applications and behavior .
Properties
IUPAC Name |
1-chloro-1-fluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF/c1-2(3)4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBWSPZHCJXUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073290 | |
Record name | Ethene, 1-chloro-1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |
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Molecular Weight |
80.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
Record name | 1-Chloro-1-fluoroethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14167 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2317-91-1, 26948-99-2 | |
Record name | Ethene, 1-chloro-1-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2317-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1-fluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002317911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, chlorofluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026948992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1-chloro-1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-1-fluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.298 | |
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Q1: What is the molecular formula and weight of 1-chloro-1-fluoroethylene?
A1: The molecular formula of this compound is C2H2ClF, and its molecular weight is 80.49 g/mol.
Q2: What spectroscopic techniques have been employed to characterize this compound?
A2: Researchers have utilized various spectroscopic methods to study this compound, including:
- Fourier transform microwave spectroscopy (FTMW): This technique has been crucial in determining the rotational constants, chlorine nuclear quadrupole coupling constants, and structural parameters of this compound. [, , , , ]
- High-resolution Fourier transform infrared spectroscopy (FTIR): This technique provided detailed information about the vibrational modes of the molecule, particularly in the 930-1050 cm-1 region. []
- Nuclear Magnetic Resonance (NMR): Various NMR techniques, including 1H, 13C, and 19F NMR, have been employed to analyze the tacticity and microstructure of poly(this compound). [, , , ]
Q3: What is the significance of the chlorine nuclear quadrupole coupling constants obtained from the microwave spectra?
A3: These constants provide insights into the electron distribution around the chlorine atom and, consequently, offer valuable information about the electronic environment and bonding within the molecule. [, , ]
Q4: How does this compound interact with acetylene?
A4: this compound forms a planar complex with acetylene through two key interactions: [, ]
Q5: How does the complexation of this compound with acetylene compare to that with 1,1-difluoroethylene?
A5: Studies indicate that the intermolecular interactions in the this compound-acetylene complex are remarkably similar to those in the 1,1-difluoroethylene-acetylene complex. This similarity is observed despite theoretical calculations suggesting stronger binding in the former. []
Q6: What is the reaction mechanism for the nucleophilic substitution of chlorine in this compound?
A6: Computational studies suggest that in the gas phase: []* Unactivated vinyl chloride: Substitution occurs through an in-plane approach of the nucleophile to the backside of the C-Cl bond (sigma attack).* Moderately activated this compound: Substitution proceeds via a perpendicular approach of the nucleophile to the plane of the C=C bond (pi attack).
Q7: Can this compound be polymerized?
A7: Yes, this compound can be polymerized to form poly(this compound). [, ]
Q8: How can the tacticity of poly(this compound) be determined?
A8: Advanced NMR techniques, such as 1H/13C/19F triple resonance 3D-NMR, are powerful tools for determining the tacticity of poly(this compound) by resolving and assigning resonances from different stereosequences. [, ]
Q9: What are the advantages of using 19F/13C chemical shift correlation 2D-NMR experiments for characterizing fluoropolymers like poly(this compound-co-isobutylene)?
A9: These experiments provide simplified spectra with enhanced resolution compared to traditional 1H-based techniques due to the large chemical shift dispersion of 19F and 13C nuclei. []
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